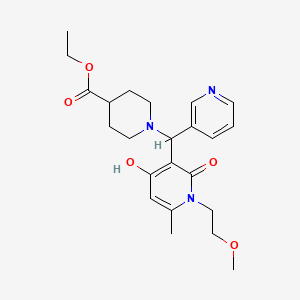
N-(2,4-dichlorophenyl)-2-mercaptoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-mercaptoacetamide (DCPM) is a small organic molecule that has been studied extensively for its potential applications in scientific research. It is a member of the class of compounds known as mercaptoacetamides, which are characterized by a thiol group linked to an amide group. DCPM is a relatively simple molecule, yet it has a wide range of potential applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-2-mercaptoacetamide has been studied extensively for its potential applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 1,3-dithiolan-2-ones and 1,3-dithiolanes. It has also been used as a catalyst for the synthesis of polymers, as well as for the synthesis of heterocyclic compounds. N-(2,4-dichlorophenyl)-2-mercaptoacetamide has also been investigated for its potential applications in drug discovery, as it has been shown to bind to certain proteins and inhibit their activity.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-2-mercaptoacetamide is not entirely understood. However, it is believed to involve the formation of a thioester linkage between the thiol group of N-(2,4-dichlorophenyl)-2-mercaptoacetamide and a nucleophilic group on the target protein. This thioester linkage results in the inhibition of the target protein's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dichlorophenyl)-2-mercaptoacetamide have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the biosynthesis of fatty acids. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-2-mercaptoacetamide has several advantages for use in laboratory experiments. It is a relatively simple molecule that is easily synthesized and can be obtained commercially. Additionally, it is relatively stable and can be stored for long periods of time. However, N-(2,4-dichlorophenyl)-2-mercaptoacetamide also has some limitations. It is a relatively weak inhibitor of proteins, which means that it may not be suitable for some applications. Additionally, it can be toxic to certain organisms, so it should be used with caution.
Direcciones Futuras
There are a number of potential future directions for the study of N-(2,4-dichlorophenyl)-2-mercaptoacetamide. One possibility is to further investigate its mechanism of action and its effects on proteins, as this could lead to new applications in drug discovery. Additionally, further research could be conducted on its potential applications in the synthesis of polymers and heterocyclic compounds. Finally, further studies could be conducted on its biochemical and physiological effects, as this could lead to new applications in medicine and agriculture.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-2-mercaptoacetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dichlorophenol with thiourea in the presence of pyridine and a base such as sodium hydroxide. This reaction produces a mixture of N-(2,4-dichlorophenyl)-2-mercaptoacetamide and its isomer, N-(2,4-dichlorophenyl)-2-thioacetamide (DCTA). These two compounds can then be separated by column chromatography or recrystallization.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)11-8(12)4-13/h1-3,13H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVBIAKJHVUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-mercaptoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


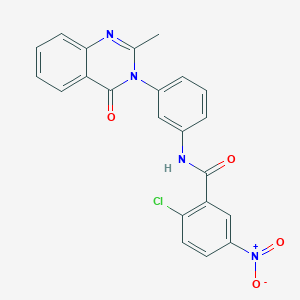
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793784.png)
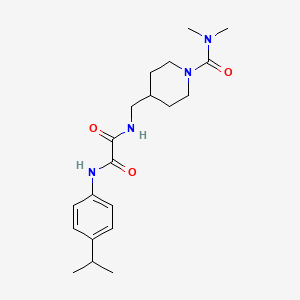
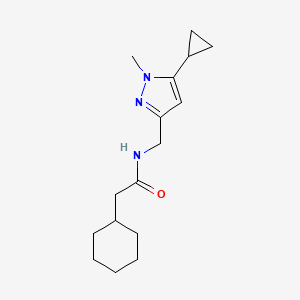

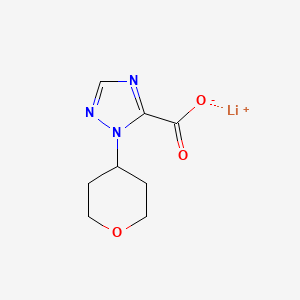
![4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol](/img/structure/B2793793.png)
![4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2793795.png)
![Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2793796.png)
![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2793798.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
